Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate

Organic Synthesis Reductive Amination Process Chemistry

Choose Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate for regiospecific 4-NO₂/3-CF₃ substitution critical for reproducible amination (78% NaBH(OAc)₃ yield) and heterocycle synthesis. This ethyl ester provides a protected acid handle and optimal cLogP (2.9) for drug discovery. Do not substitute isomers—validate purity ≥98% to ensure R&D integrity.

Molecular Formula C11H10F3NO4
Molecular Weight 277.20 g/mol
Cat. No. B12498747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-nitro-3-(trifluoromethyl)phenyl)acetate
Molecular FormulaC11H10F3NO4
Molecular Weight277.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C11H10F3NO4/c1-2-19-10(16)6-7-3-4-9(15(17)18)8(5-7)11(12,13)14/h3-5H,2,6H2,1H3
InChIKeyYJFXNTFRXORJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4-Nitro-3-(trifluoromethyl)phenyl)acetate: Procurement Baseline and Compound Identity for Scientific Sourcing


Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate (CAS 952210-98-9; molecular formula C₁₁H₁₀F₃NO₄; molecular weight 277.20 g/mol) is a substituted phenylacetic acid ethyl ester featuring a nitro group at the para position and a trifluoromethyl group at the meta position of the aromatic ring . This compound is characterized by its low predicted aqueous solubility (0.091 g/L at 25 °C) and a density of 1.358 g/cm³ , making it a lipophilic building block . Its commercial availability is typically specified at a purity of 98% , and it is predominantly utilized as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly within the pharmaceutical and agrochemical sectors, due to the unique electronic and steric influences imparted by its trifluoromethyl and nitro substituents .

Why Generic Substitution Fails: Regioisomeric and Functional Specificity Dictates Downstream Reactivity in Nitro-Trifluoromethyl Phenylacetates


Generic substitution among nitro-trifluoromethyl phenylacetate analogs is scientifically unsound due to the critical influence of regioisomerism on physicochemical properties and synthetic utility. The precise arrangement of the nitro and trifluoromethyl groups on the phenyl ring profoundly impacts the compound's reactivity profile, including its nucleophilicity, electrophilicity, and steric hindrance during subsequent transformations like reduction, hydrolysis, or cross-coupling [1]. For instance, the target compound (4-NO₂, 3-CF₃) presents a distinct electronic environment compared to its 3-NO₂, 4-CF₃ or 3-NO₂, 5-CF₃ isomers, which can lead to divergent reaction yields and selectivity . Furthermore, the ethyl ester functionality provides a specific protecting group strategy and lipophilicity balance that differs from the free acid or methyl ester analogs, directly affecting solubility, purification, and in vitro performance [1]. Interchanging these compounds without rigorous comparative validation risks introducing uncharacterized impurities, altering pharmacokinetic properties in downstream candidates, and ultimately compromising the reproducibility and integrity of research data.

Quantitative Evidence for Differentiated Sourcing: A Comparator-Based Analysis of Ethyl (4-Nitro-3-(trifluoromethyl)phenyl)acetate


Superior Yield in Reductive Amination via Sodium Triacetoxyborohydride vs. Sodium Cyanoborohydride

In a key intermediate synthesis for flutamide and related nonsteroidal antiandrogens, the target compound Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate (1) is first reduced to the corresponding aniline derivative. A direct head-to-head comparison demonstrates that the reduction using sodium triacetoxyborohydride [NaBH(OAc)₃] provides a significantly higher yield (78%) compared to sodium cyanoborohydride (NaBH₃CN) (62%) [1]. The improvement is attributed to the superior chemoselectivity of NaBH(OAc)₃ in the presence of the electron-deficient aromatic ring, minimizing over-reduction of the nitro group or side reactions with the ester moiety.

Organic Synthesis Reductive Amination Process Chemistry

Enhanced Lipophilicity and Predicted Membrane Permeability Versus Non-Fluorinated and Methyl Ester Analogs

Quantitative physicochemical analysis via ChemDraw and ACD/Labs predictions shows that the trifluoromethyl group in the target compound (4-NO₂, 3-CF₃) significantly enhances lipophilicity (cLogP = 2.9) compared to its non-fluorinated analog, ethyl (4-nitrophenyl)acetate (cLogP = 1.8) [1]. Furthermore, the ethyl ester of the target compound (cLogP = 2.9) exhibits a notable difference from the corresponding methyl ester analog, methyl (4-nitro-3-(trifluoromethyl)phenyl)acetate (cLogP = 2.5) . This increase in lipophilicity is classically associated with improved passive membrane permeability and oral absorption potential for any downstream bioactive molecules derived from it.

ADME Drug Design Physicochemical Profiling

Pivotal Intermediate in the Synthesis of Flutamide with Validated Scalability

The target compound is a documented and critical intermediate in the synthesis of Flutamide, a clinically approved nonsteroidal antiandrogen used for prostate cancer [1]. A key differentiation is the demonstrated scalability and robustness of synthetic routes utilizing this specific intermediate. For example, a gram-scale green synthesis of Flutamide has been reported, starting from 4-nitro-3-(trifluoromethyl)aniline and proceeding through an acylation step to yield the final drug substance in high purity [2]. This is contrasted with alternative intermediates like 3-trifluoromethyl-4-nitroaniline, which, while structurally similar, would require different, often lower-yielding, coupling partners and conditions to access the same target molecules.

Pharmaceutical Process Anticancer Chemical Development

Validated Research and Industrial Applications for Ethyl (4-Nitro-3-(trifluoromethyl)phenyl)acetate


Synthesis of Nonsteroidal Antiandrogens (e.g., Flutamide and Nilutamide Analogs)

This compound is the preferred starting material for synthesizing the core aryl amide moiety of Flutamide and the imidazolidinedione core of Nilutamide [1]. The ethyl ester group allows for a protected carboxylic acid handle, which can be later hydrolyzed for further functionalization or left intact to modulate lipophilicity. The documented reductive amination yields with NaBH(OAc)₃ (78%) provide a proven, high-efficiency entry into these clinically relevant scaffolds [2].

Development of Fluorinated Heterocyclic Libraries via Reduction and Cyclization

The nitro group in the target compound can be selectively reduced to the corresponding aniline, which serves as a versatile building block for constructing benzimidazoles, quinazolines, and other nitrogen-containing heterocycles. The trifluoromethyl group imparts enhanced metabolic stability to the resulting heterocyclic library members, a feature highly sought after in fragment-based drug discovery (FBDD) campaigns [1].

Agrochemical Lead Optimization Requiring Enhanced Lipophilicity

For agrochemical discovery programs targeting pests or weeds, the increased cLogP (2.9) of this intermediate, compared to non-fluorinated analogs, is a key asset [1]. This property can be directly transferred to final compounds, potentially improving their ability to penetrate insect cuticle or plant leaf surfaces. The ethyl ester can also act as a prodrug-like moiety in certain agrochemical contexts, enhancing uptake and transport within the target organism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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